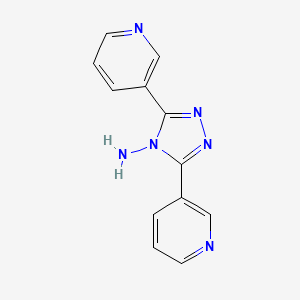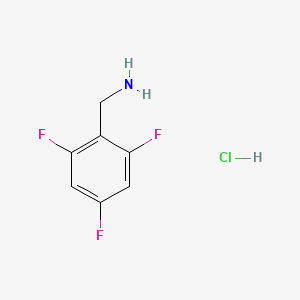![molecular formula C24H17ClN2O6 B2663117 N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide CAS No. 872613-03-1](/img/structure/B2663117.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chalcone derivative . It has shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .
Synthesis Analysis
The compound was synthesized as part of a series of chalcone derivatives . The synthesis process involved a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular formula of the compound is C16H11NO4 . The compound has a molecular weight of 281.26 g/mol .Chemical Reactions Analysis
The compound has been evaluated for its cytotoxic potential . It has shown significant antiproliferative activity in the MDA-MB-231 cell line .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 60.7 Ų .科学的研究の応用
Serotonin-3 (5-HT3) Receptor Antagonists
Research has explored the synthesis and evaluation of 3-substituted 5-chloro-2-methoxybenzamides for their serotonin-3 (5-HT3) receptor binding affinity. These compounds, including zacopride and azasetron derivatives, were investigated for their potential as 5-HT3 receptor antagonists, which could have implications in treating conditions like nausea and vomiting associated with chemotherapy (T. Kuroita, M. Sakamori, T. Kawakita, 1996).
Dopamine D(3) Receptor Ligands
Another study focused on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, examining their potential as selective dopamine D(3) receptor ligands. Modifications to the compound PB12 led to the identification of derivatives with moderate D(3) receptor affinity, which could be relevant for developing treatments for disorders related to dopamine dysregulation (M. Leopoldo et al., 2002).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, with structural features similar to the compound of interest, have been synthesized and shown to possess anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors and could offer a basis for developing new therapeutic agents in this domain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Sigma-1 Receptor Antagonists
Investigations into N-alkyl-2-(substitutedbenzamido) benzamides have been conducted to explore their potential as sigma-1 receptor antagonists. These compounds, including the design and synthesis process, were evaluated for their cytotoxic activities against cancer cell lines, highlighting the therapeutic potential in cancer treatment (Eman H. Youssef et al., 2020).
作用機序
The compound has been investigated for its effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) . The studies indicated a reduction of mitochondrial membrane potential and an increase in the levels of caspase-3 and caspase-7 .
将来の方向性
The compound and its derivatives have shown promising cytotoxic activity, suggesting they could be further investigated for their potential as anticancer agents . They could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(5-chloro-2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6/c1-30-17-8-6-13(25)10-16(17)23(28)27-21-15-4-2-3-5-18(15)33-22(21)24(29)26-14-7-9-19-20(11-14)32-12-31-19/h2-11H,12H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAYBKRXVWUCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)

![4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2663043.png)


![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2663046.png)
![N,N-dimethyl-3-[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2663052.png)
![1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone](/img/structure/B2663053.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B2663055.png)

